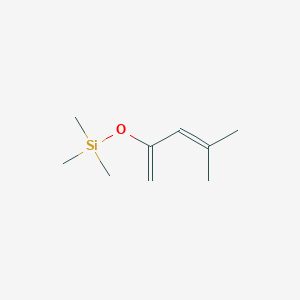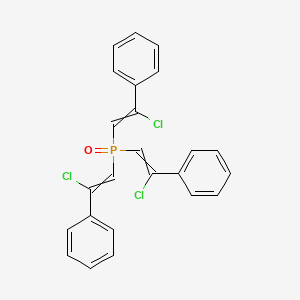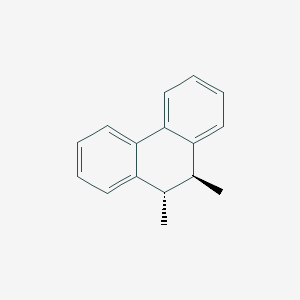
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is an organic compound with a unique structure characterized by the presence of two methyl groups attached to a dihydrophenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9,10-dimethylphenanthrene-9,10-dione.
Reduction: Formation of 9,10-dimethyl-9,10-dihydroanthracene.
Substitution: Introduction of bromine or other substituents at specific positions on the phenanthrene ring.
Applications De Recherche Scientifique
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
- (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- trans-(+)-(9S,10S)-decahydro-4-quinolone
Uniqueness
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is unique due to its specific stereochemistry and the presence of two methyl groups on the dihydrophenanthrene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
22140-65-4 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dimethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-12H,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
MSTIFTQHERUMRN-RYUDHWBXSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C2=CC=CC=C2C3=CC=CC=C13)C |
SMILES canonique |
CC1C(C2=CC=CC=C2C3=CC=CC=C13)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


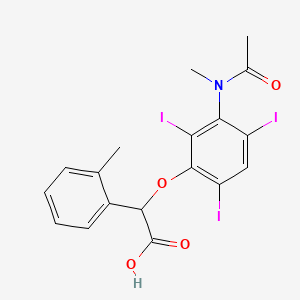
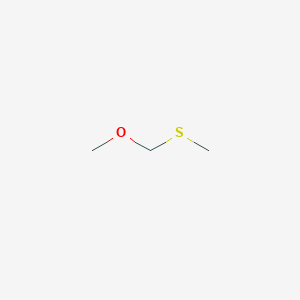
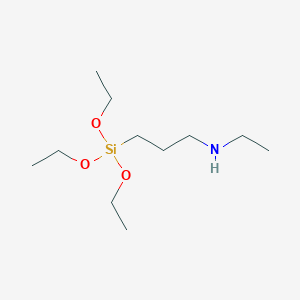
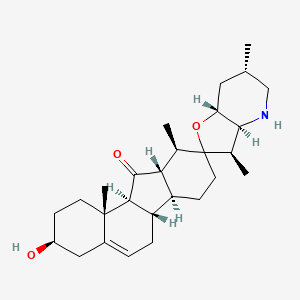
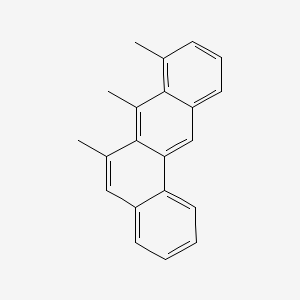

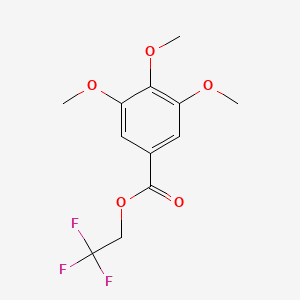
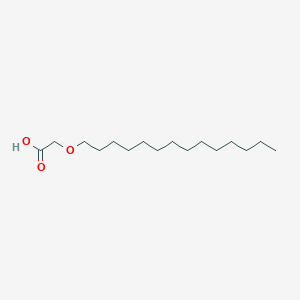
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
